4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid
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Overview
Description
4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid typically involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the thiazole and butanoic acid moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dimethylthiazole-5-carboxylic acid: A precursor in the synthesis of 4-(2,4-Dimethylthiazole-5-carboxamido)butanoic acid.
4-(Vinylamino)butanoic acid: Another compound with a similar butanoic acid moiety.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H14N2O3S/c1-6-9(16-7(2)12-6)10(15)11-5-3-4-8(13)14/h3-5H2,1-2H3,(H,11,15)(H,13,14) |
InChI Key |
UNNJKQQSGRFTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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